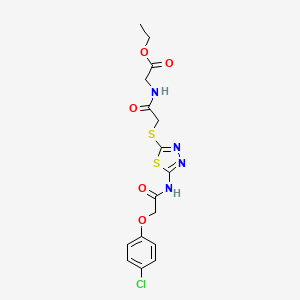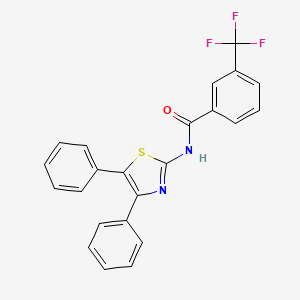![molecular formula C8H18Cl2N2O B2882474 (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride CAS No. 2231666-14-9](/img/structure/B2882474.png)
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride is a bicyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazabicycloheptane core and a methoxyethyl side chain. The dihydrochloride form indicates the presence of two hydrochloride groups, which can influence its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the diazabicycloheptane core, followed by the introduction of the methoxyethyl group. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride: A stereoisomer with different spatial arrangement of atoms.
2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane: Lacks the dihydrochloride groups, affecting its solubility and reactivity.
2-(2-ethoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride: Contains an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride lies in its specific stereochemistry and functional groups, which can influence its reactivity, solubility, and potential applications. The presence of the methoxyethyl group and the dihydrochloride form can also impact its interactions with molecular targets, making it distinct from similar compounds.
Eigenschaften
IUPAC Name |
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-11-3-2-10-6-7-4-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAAAVNFCLGIS-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2CC1CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C[C@H]2C[C@@H]1CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
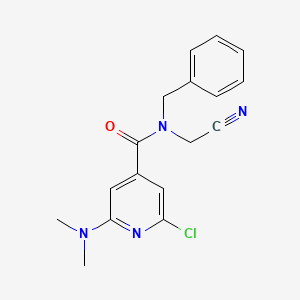
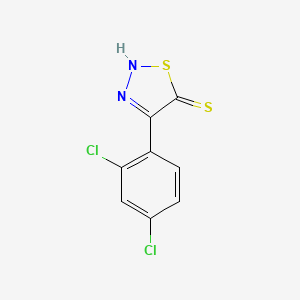
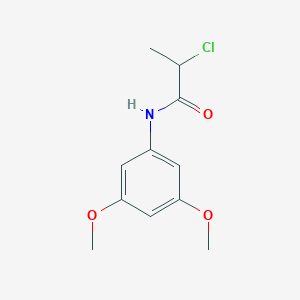
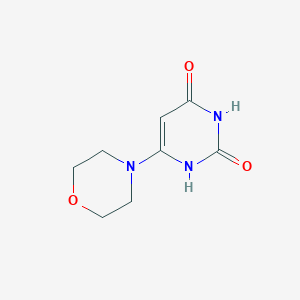
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)
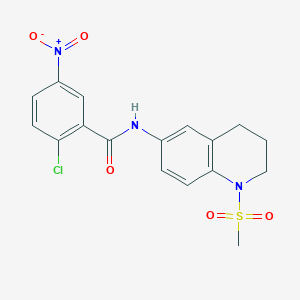
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/new.no-structure.jpg)
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)
![[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2882405.png)
![3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2882406.png)
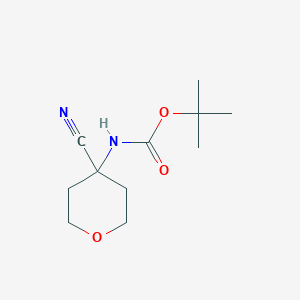
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2882409.png)
